molecular formula C10H19N3 B13964661 N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine

N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine

Katalognummer: B13964661
Molekulargewicht: 181.28 g/mol
InChI-Schlüssel: MNDSTIMOEFIGAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine typically involves the alkylation of an imidazole derivative. One common method is the reaction of 1-isopropyl-1H-imidazole with an appropriate alkylating agent, such as propan-2-amine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is unique due to the presence of both the isopropyl and propan-2-amine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H19N3

Molekulargewicht

181.28 g/mol

IUPAC-Name

N-[(1-propan-2-ylimidazol-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H19N3/c1-8(2)12-7-10-11-5-6-13(10)9(3)4/h5-6,8-9,12H,7H2,1-4H3

InChI-Schlüssel

MNDSTIMOEFIGAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=NC=CN1C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.